Ethyl 3-(4-fluorophenyl)phenyl sulfide
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Overview
Description
Ethyl 3-(4-fluorophenyl)phenyl sulfide is an organic compound that features a sulfide linkage between two aromatic rings, one of which is substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)phenyl sulfide typically involves the formation of a carbon-sulfur bond between the ethyl group and the aromatic rings. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)phenyl sulfide has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds, although specific applications are still under investigation.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)phenyl sulfide in chemical reactions involves the formation and cleavage of carbon-sulfur bonds. The palladium-catalyzed Suzuki–Miyaura coupling reaction, for example, involves oxidative addition, transmetalation, and reductive elimination steps . The presence of the fluorine atom can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylphenyl sulfide: Lacks the fluorine substitution, resulting in different electronic properties.
Ethyl 3-(4-chlorophenyl)phenyl sulfide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Ethyl 3-(4-fluorophenyl)phenyl sulfide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for specific applications where the electronic effects of fluorine are beneficial.
Biological Activity
Ethyl 3-(4-fluorophenyl)phenyl sulfide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological mechanisms, and empirical findings regarding the compound's activity, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a sulfide linkage connecting two phenyl groups, one of which contains a fluorine substituent. The general structure can be represented as follows:
The synthesis typically involves the reaction of phenolic compounds with sulfur sources, followed by ethylation. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atom can engage in hydrogen bonding, enhancing binding affinity to target proteins. Additionally, the sulfide linkage can undergo oxidation, potentially leading to reactive intermediates that may exert cytotoxic effects against certain cell types .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against both bacterial and fungal strains. The following table summarizes its inhibitory effects on various pathogens:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Candida albicans | 15 | |
Pseudomonas aeruginosa | 22 |
The compound has been particularly effective against Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Notably, it has shown cytotoxic effects against various cancer cell lines, including:
- A549 (Lung Cancer) : IC50 = 29.77 µg/mL
- Caco-2 (Colon Cancer) : IC50 = 40.54 µg/mL
These results suggest that the compound could be a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition zone size, suggesting dose-dependent antimicrobial activity.
- Cytotoxicity Assessment : In another study focusing on its anticancer potential, this compound was tested against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
1-ethylsulfanyl-3-(4-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FS/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKABPQERDIGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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